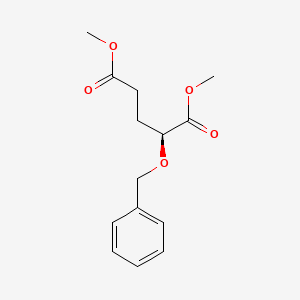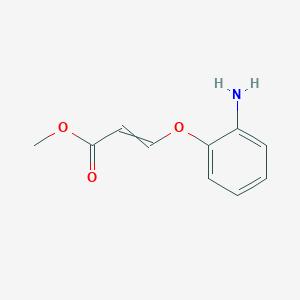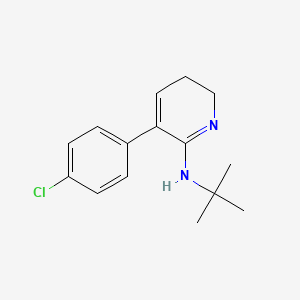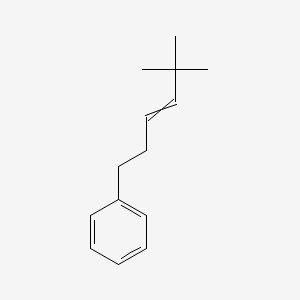![molecular formula C16H20O4 B14202384 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione CAS No. 876405-70-8](/img/structure/B14202384.png)
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione can be achieved through several methods:
Original Synthesis: The compound was first synthesized by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Syntheses:
Chemical Reactions Analysis
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly at the methylene (CH2) group in the ring, which can lose a hydrogen ion to form a double bond with adjacent carbons.
Common Reagents and Conditions: The compound’s reactions often involve reagents like sulfuric acid, acetic anhydride, and oxalic acid under specific conditions.
Major Products: The reactions typically yield products that retain the core dioxane structure, with modifications depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group, forming a resonance-stabilized anion. This anion can participate in various chemical reactions, contributing to the compound’s reactivity and stability . The molecular targets and pathways involved in its action are primarily related to its chemical structure and the ability to form stable intermediates during reactions .
Comparison with Similar Compounds
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s Acid:
Barbituric Acid: Although structurally different, it shares some chemical properties with this compound, particularly in terms of acidity and reactivity.
These comparisons highlight the uniqueness of this compound, particularly its specific substituents and resulting chemical properties.
Properties
CAS No. |
876405-70-8 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H20O4/c1-9-6-10(2)12(11(3)7-9)8-13-14(17)19-16(4,5)20-15(13)18/h6-7,13H,8H2,1-5H3 |
InChI Key |
BPAQJCOHDJOHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2C(=O)OC(OC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)


